2-(Methylthio)benzofuran
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Overview
Description
2-(Methylthio)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methylthio group at the 2-position of the benzofuran ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzofuran typically involves the cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
2-(Methylthio)benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound without the methylthio group.
2-(Methylthio)benzothiophene: A structurally similar compound with a sulfur atom in the furan ring.
2-(Methylthio)indole: Another heterocyclic compound with a similar substitution pattern.
Uniqueness: 2-(Methylthio)benzofuran is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H8OS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6H,1H3 |
InChI Key |
MKJKDWCBQDPXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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